molecular formula C24H30N2O3 B8684683 tert-Butyl (2-(allyl(benzyl)amino)-2-oxoethyl)(benzyl)carbamate

tert-Butyl (2-(allyl(benzyl)amino)-2-oxoethyl)(benzyl)carbamate

Cat. No.: B8684683
M. Wt: 394.5 g/mol
InChI Key: RLYPNSCHZBHWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (2-(allyl(benzyl)amino)-2-oxoethyl)(benzyl)carbamate is a useful research compound. Its molecular formula is C24H30N2O3 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H30N2O3

Molecular Weight

394.5 g/mol

IUPAC Name

tert-butyl N-benzyl-N-[2-[benzyl(prop-2-enyl)amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C24H30N2O3/c1-5-16-25(17-20-12-8-6-9-13-20)22(27)19-26(23(28)29-24(2,3)4)18-21-14-10-7-11-15-21/h5-15H,1,16-19H2,2-4H3

InChI Key

RLYPNSCHZBHWPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(=O)N(CC=C)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-{[(1,1-dimethylethyl)oxy]carbonyl}-N-(phenylmethyl)glycine (D88, 1.06 g, 4.0 mmol), DIPEA (1.38 ml, 8.0 mmol) and TBTU (1.61 g, 5.0 mmol) in dry DMF (8 ml) was stirred at room temperature for 30 min. Then N-(phenylmethyl)-2-propen-1-amine (D87, 647 mg, 4.4 mmol) was added and stirring was continued for another 2 h. After reaction was completed, ethyl acetate was added and the organic layer was washed with water and brine. The residue was purified via flash chromatography to give the title compound (1.50 g, 95%). 1H NMR (400 MHz, CDCl3) δ (ppm): 7.4-7.2 (m, 10H), 5.8-5.5 (m, 1H), 5.2-5.0 (m, 2H), 4.7-4.3 (m, 4H), 4.1-3.7 (m, 4H), 1.5 (s, 9H); MS: (ES/+) m/z: 295 [M-BOC+], C24H30N2O3 requires 394.
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
1.38 mL
Type
reactant
Reaction Step One
Name
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
647 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

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